N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline class. Quinazolines are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This specific compound has garnered attention due to its potential as an inhibitor of matrix metalloproteinase-13, an enzyme implicated in various diseases, including arthritis and cancer .
This compound is classified as a quinazoline derivative, which is a bicyclic structure featuring a benzene ring fused to a pyrimidine ring. Its unique functional groups contribute to its biological activity and potential therapeutic applications.
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide typically involves multi-step reactions. The general approach includes:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Analytical methods like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used for monitoring the progress of reactions .
The molecular formula is , with a molecular weight of approximately 423.89 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological activity.
N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can undergo various chemical reactions:
These reactions are typically conducted under controlled conditions to minimize side products and maximize yield. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed for structural confirmation after each synthetic step .
The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide exerts its effects primarily involves inhibition of matrix metalloproteinase enzymes, particularly matrix metalloproteinase-13. This enzyme plays a critical role in the degradation of extracellular matrix components.
Inhibition studies have shown that this compound can significantly reduce matrix metalloproteinase activity in vitro, suggesting potential therapeutic applications in conditions characterized by excessive matrix degradation, such as osteoarthritis and cancer metastasis .
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water due to its hydrophobic nature.
Key chemical properties include:
Analytical data such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-VIS) can provide insights into functional groups present and confirm the identity of the compound .
N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has several potential applications in scientific research:
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 18455-58-8
CAS No.: 73575-12-9